1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carboxamide
CAS No.: 121803-03-0
Cat. No.: VC8371360
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 121803-03-0 |
---|---|
Molecular Formula | C7H11N3O2 |
Molecular Weight | 169.18 g/mol |
IUPAC Name | 3-(2-hydroxyethyl)-2-methylimidazole-4-carboxamide |
Standard InChI | InChI=1S/C7H11N3O2/c1-5-9-4-6(7(8)12)10(5)2-3-11/h4,11H,2-3H2,1H3,(H2,8,12) |
Standard InChI Key | WEOQRQJGJYLRLF-UHFFFAOYSA-N |
SMILES | CC1=NC=C(N1CCO)C(=O)N |
Canonical SMILES | CC1=NC=C(N1CCO)C(=O)N |
Introduction
Structural and Molecular Characteristics
1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carboxamide (CAS 121803-03-0) belongs to the imidazole carboxamide family, featuring a five-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The substituents at positions 1 and 2—hydroxyethyl and methyl groups, respectively—impart distinct electronic and steric properties to the molecule . Its molecular formula is C₈H₁₂N₃O₂, with a molecular weight of 182.20 g/mol (calculated from analogous structures in ).
The hydroxyethyl group (-CH₂CH₂OH) at position 1 enhances hydrophilicity, as evidenced by the polar surface area (PSA) of related compounds. For example, N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide (C₆H₉N₃O₂) exhibits a PSA of 72.76 Ų , suggesting comparable solubility characteristics for the target compound. The methyl group at position 2 contributes to steric hindrance, potentially influencing binding interactions in biological systems .
Table 1: Comparative Structural Properties of Related Imidazole Derivatives
*Estimated from analogous structures .
Synthetic Methodologies and Optimization
Lithiation-Based Approaches
The synthesis of imidazole carboxamides often involves lithiation reactions to introduce substituents at specific ring positions. In a study optimizing N-BuLi reactions for analogous compounds, methyl 1-methyl-1H-imidazole-5-carboxylate underwent lithiation at -78°C, followed by electrophilic quenching with cyclobutanone to yield methyl 2-(1-hydroxycyclobutyl)-1-methyl-1H-imidazole-5-carboxylate in 46.96% yield . Similar conditions could be adapted for 1-(2-hydroxyethyl)-2-methyl-1H-imidazole-5-carboxamide by substituting cyclobutanone with ethylene oxide or equivalent hydroxyethyl precursors.
Key reaction parameters include:
-
Quenching agent: Hydroxyethyl donors (e.g., ethylene glycol derivatives)
Alkylation Strategies
Physicochemical and Spectroscopic Properties
Solubility and Partitioning
Comparative Analysis with Related Compounds
2-Methyl-1H-imidazole-5-carboxamide (CAS 87326-30-5)
This simpler analog lacks the hydroxyethyl group, resulting in reduced solubility (logP 0.701 vs. ~0.4 for the target compound) . Its synthesis via lithiation-quenching sequences has been extensively documented, providing a template for derivatization .
N-(2-Hydroxyethyl)-1H-imidazole-5-carboxamide (CID 65940567)
Featuring a hydroxyethyl side chain on the carboxamide nitrogen rather than the imidazole ring, this compound exhibits distinct hydrogen-bonding capabilities. Its PSA of 72.76 Ų matches theoretical values for the target molecule, underscoring the impact of substituent positioning on physicochemical behavior.
1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole (CAS 84145-87-9)
Replacing the carboxamide with an amino group alters electronic properties, reducing PSA from ~72.76 to 64.07 Ų . This modification highlights the carboxamide’s role in enhancing dipole interactions and solubility.
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